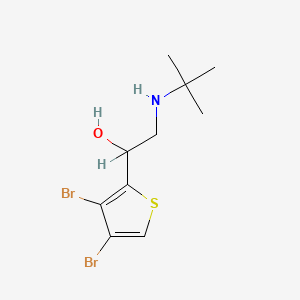
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is a chemical compound with a complex structure, characterized by a tert-butylamino group attached to a dibromothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol typically involves multiple steps, starting with the bromination of thiophene to introduce bromine atoms at the 3 and 4 positions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification processes to ensure the removal of impurities. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: : Derivatives such as carboxylic acids or ketones.
Reduction: : Reduced forms of the compound with different functional groups.
Substitution: : Substituted derivatives with different halogens or other groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use in drug development.
Medicine: : Investigated for its therapeutic properties and possible use in treatments.
Industry: : Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors or enzymes, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromothiophen-2-yl)ethylamine: : Similar structure but lacks the tert-butyl group.
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane: : Similar thiophene core but different substituents.
Uniqueness
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
62673-60-3 |
|---|---|
Molecular Formula |
C10H15Br2NOS |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,4-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
InChI Key |
MYWDVBBOWSVOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CS1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




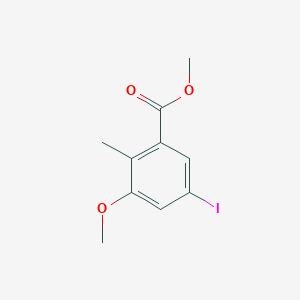
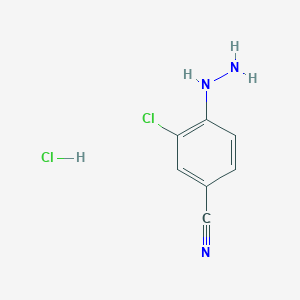
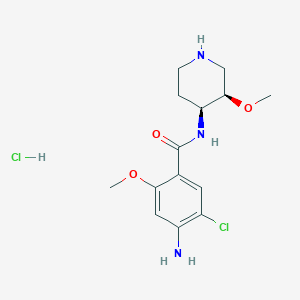
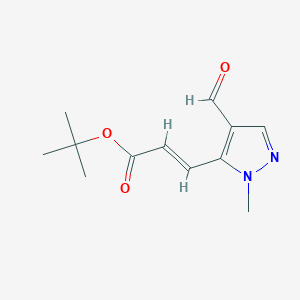


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)

![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
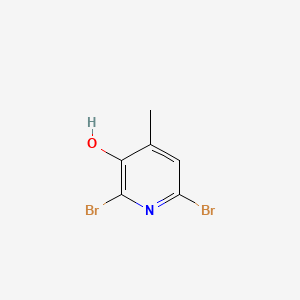

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)
